molecular formula C19H9Cl3F3N3 B2879113 5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477848-55-8

5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2879113
CAS No.: 477848-55-8
M. Wt: 442.65
InChI Key: DKHNJWSBJRYBOU-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 2-, 5-, and 7-positions. The 7-trifluoromethyl group enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry to improve pharmacokinetic properties .

Properties

IUPAC Name

5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl3F3N3/c20-12-3-1-2-10(6-12)15-8-17(19(23,24)25)28-18(26-15)9-16(27-28)11-4-5-13(21)14(22)7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHNJWSBJRYBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

By inhibiting EGFR-TK, the compound disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, growth, and proliferation. Their disruption leads to the inhibition of these processes, effectively halting the growth of cancer cells.

Result of Action

The compound’s action results in significant anti-proliferative activity against cancer cells. It has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population. This compound also increases the percentage of apoptotic cells in a time-dependent manner.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy through drug-drug interactions. Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of certain enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties can be contextualized by comparing it to pyrazolo[1,5-a]pyrimidine derivatives with variations in substituent patterns. Key analogs include:

Comparative Data Table

Compound Name Substituents (Positions 2, 5, 7) Molecular Formula Molecular Mass (g/mol) Synthesis Yield Key Properties/Applications References
Target Compound 2-(3,4-Cl₂Ph), 5-(3-ClPh), 7-CF₃ C₁₉H₁₀Cl₃F₃N₄ 467.67 N/A N/A
5-(4-Fluorophenyl)-2-methyl-7-CF₃ analog 2-Me, 5-(4-FPh), 7-CF₃ C₁₄H₉F₄N₃ 295.23 N/A High lipophilicity
MK79 2-(2-MeOPh), 5-(3,5-(CF₃)₂Ph), 7-one C₂₂H₁₅F₆N₃O₂ 491.36 N/A Enzyme inhibition
D33 2-(5-Cl-2-OHPh), 5-(1,3-benzodioxol-5-yl), 7-CF₃ C₂₄H₁₆ClF₃N₄O₃ 525.85 N/A AlaDH inhibitor
3-(Pyridin-3-yl)-5-(4-MeOBnNH)-7-CF₃ (6i) 3-(Pyridin-3-yl), 5-(4-MeOBnNH), 7-CF₃ C₂₂H₁₈F₃N₅O 449.41 91% High synthetic efficiency
5-(4-MeOPh)-3-Ph-7-CF₃ (11a) 3-Ph, 5-(4-MeOPh), 7-CF₃ C₂₁H₁₅F₃N₄O 420.36 88% Radiolabeling potential

Key Research Findings

  • Synthetic Flexibility : The pyrazolo[1,5-a]pyrimidine core allows modular functionalization via SNAr and Suzuki–Miyaura reactions, enabling rapid library synthesis .
  • Structure-Activity Relationships (SAR) :
    • Halogenation at C-2 and C-5 (e.g., Cl, F) enhances target engagement through hydrophobic interactions .
    • Polar groups (e.g., hydroxymethyl) improve solubility and in vivo pharmacokinetics without compromising target affinity .
  • Theranostic Potential: Fluorine-18 labeled derivatives demonstrate utility in PET imaging, though clearance rates vary with substituent polarity .

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